molecular formula C14H22O3 B13969207 Phenol, 4-[(hexyloxy)methyl]-2-methoxy- CAS No. 81995-42-8

Phenol, 4-[(hexyloxy)methyl]-2-methoxy-

Cat. No.: B13969207
CAS No.: 81995-42-8
M. Wt: 238.32 g/mol
InChI Key: HLDUYDHBVPGMRO-UHFFFAOYSA-N
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Description

Phenol, 4-[(hexyloxy)methyl]-2-methoxy- is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon group. This specific compound has a methoxy group (-OCH3) and a hexyloxy group (-OC6H13) attached to the aromatic ring, making it a substituted phenol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[(hexyloxy)methyl]-2-methoxy- typically involves the alkylation of a phenol derivative. One common method is the Williamson ether synthesis, where a phenol reacts with an alkyl halide in the presence of a base. For instance, 4-hydroxy-3-methoxybenzyl alcohol can be reacted with hexyl bromide in the presence of a strong base like sodium hydride (NaH) to form the desired compound.

Industrial Production Methods

On an industrial scale, the production of such compounds often involves continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield. The reaction conditions, such as temperature, pressure, and the choice of solvent, are optimized to maximize the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[(hexyloxy)methyl]-2-methoxy- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring reacts with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones are the major products formed.

    Reduction: Hydroquinones are typically formed.

    Substitution: Depending on the electrophile, products like brominated or nitrated phenols can be formed.

Scientific Research Applications

Phenol, 4-[(hexyloxy)methyl]-2-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism by which Phenol, 4-[(hexyloxy)methyl]-2-methoxy- exerts its effects involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular redox states and potentially leading to the formation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death, which is particularly useful in targeting cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-[(hexyloxy)methyl]-2-methoxy- is unique due to the presence of both the methoxy and hexyloxy groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound in various research fields.

Properties

CAS No.

81995-42-8

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

4-(hexoxymethyl)-2-methoxyphenol

InChI

InChI=1S/C14H22O3/c1-3-4-5-6-9-17-11-12-7-8-13(15)14(10-12)16-2/h7-8,10,15H,3-6,9,11H2,1-2H3

InChI Key

HLDUYDHBVPGMRO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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